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Compound of Interest

Compound Name: Fungard

Cat. No.: B10789268 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the safety profiles of "Fungard," a brand name

associated with both the echinocandin micafungin and the azole fluconazole, against other

commercially available antifungal agents. The information is presented to assist researchers

and drug development professionals in evaluating the relative safety of these critical

therapeutic agents. This analysis is based on publicly available preclinical and clinical data.

Section 1: Fungard as Micafungin (Echinocandin
Class)
Micafungin, an echinocandin, exerts its antifungal activity by inhibiting the synthesis of 1,3-β-D-

glucan, an essential component of the fungal cell wall.[1] This mechanism provides a selective

target, as mammalian cells lack a cell wall, contributing to a generally favorable safety profile.

[2]

Preclinical Safety Profile of Micafungin
Preclinical toxicology studies in animal models are fundamental to identifying potential target

organs for toxicity and establishing initial safety margins.
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Parameter Micafungin
Comparator:
Caspofungin

Comparator:
Anidulafungin

Primary Target

Organs of Toxicity

Liver, Red Blood Cells

(hemolysis), Bladder

(in rats at high doses)

[3]

Liver, Red Blood Cells

(hemolysis)
Liver

Carcinogenicity

Development of

benign liver tumors in

rats with prolonged

exposure to high

doses; not observed

in other species.[4]

Not reported to be

carcinogenic.

Not reported to be

carcinogenic.

Genotoxicity

No evidence of

mutagenic or

clastogenic potential.

No evidence of

mutagenic or

clastogenic potential.

No evidence of

mutagenic or

clastogenic potential.

Reproductive Toxicity

No teratogenicity

observed, but

potential for embryo-

fetal effects at

maternally toxic

doses.

Embryo-fetal toxicity

observed at

maternally toxic

doses.

Embryo-fetal toxicity

observed at

maternally toxic

doses.

Clinical Safety Profile of Micafungin and Other
Echinocandins
Clinical trial data provides the most relevant insights into the safety and tolerability of antifungal

agents in humans. The echinocandins as a class are generally well-tolerated.[5]
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Adverse Event (%) Micafungin Caspofungin Anidulafungin

Drug-Related Adverse

Events (Overall)

~12% (possibly

related)[6]
41.8%[7]

Not specified, but

noted to have an

excellent safety profile

with few adverse

events.[1]

Infusion-Related

Reactions (e.g., fever,

chills, rash)

Infrequent
Fever (9.3%), Chills

(5.2%)[7]

Anaphylactic reactions

have been reported.

[8]

Hepatotoxicity

(Elevated Liver

Enzymes)

Elevated

transaminases are

among the most

common adverse

effects.[4] A meta-

analysis showed a low

pooled risk of elevated

liver enzymes not

requiring treatment

discontinuation.[9]

Increased ALT (6.5%),

AST (6.0%), Alkaline

Phosphatase (5.2%)

[7]

Low risk of elevated

serum liver enzyme

levels not requiring

cessation of treatment

(pooled estimated risk

of 2.0%).[9]

Discontinuation due to

Adverse Events

3.8% (in a study

comparing to

amphotericin B)[2]

2.7% (due to a drug-

related AE)[7]

Not specified, but

generally low.

Serious Adverse

Events (Drug-Related)
Infrequent 0.8%[7] Infrequent

Section 2: Fungard as Fluconazole (Azole Class)
Fluconazole is a triazole antifungal that inhibits the fungal cytochrome P450 enzyme 14α-

demethylase, which is crucial for the synthesis of ergosterol, a key component of the fungal cell

membrane.

Preclinical Safety Profile of Fluconazole
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Parameter Fluconazole
Comparator:
Voriconazole

Comparator:
Itraconazole

Primary Target

Organs of Toxicity
Liver

Liver, Visual system,

Skin[10][11]
Liver

Carcinogenicity

No evidence of

carcinogenicity in

animal studies.

Suspected of causing

cancer (Category 2).

[11]

Not reported to be

carcinogenic.

Genotoxicity
No evidence of

mutagenic potential.
Not specified. Not specified.

Reproductive Toxicity

Teratogenic effects

observed in animals at

high doses. Not

recommended for use

during pregnancy.

May damage the

unborn child

(Category 1B).[11]

Teratogenic effects

observed in animals.

Clinical Safety Profile of Fluconazole and Other Azoles
The azole class is associated with a broader range of adverse effects and drug-drug

interactions, primarily due to their interaction with mammalian cytochrome P450 enzymes.
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Adverse Event (%) Fluconazole Voriconazole Itraconazole

Hepatotoxicity

(Elevated Liver

Enzymes)

Asymptomatic

elevations of liver

enzymes were

observed in 8% of

patients on therapy for

>12 weeks in one

study.[12] A meta-

analysis found the risk

of abnormal liver

function tests

requiring treatment

termination to be

0.7%, and not

requiring termination

to be 9.3%.[9]

Pooled risk of

elevated serum liver

enzyme levels not

requiring treatment

discontinuation was

19.7%.[9] The most

common adverse

effects include

elevations of liver

function tests.[10]

Pooled risk of

elevated serum liver

enzyme levels not

requiring treatment

discontinuation was

17.4%.[9]

Gastrointestinal

Effects (Nausea,

Vomiting, Diarrhea,

Abdominal Pain)

Common[12] Common Common

Central Nervous

System Effects

(Headache,

Dizziness)

Headache is a

common adverse

effect.[12]

Common Common

Skin Reactions
Rash is a known side

effect.

Skin rash is a

common adverse

effect, and

photosensitivity

reactions have been

reported.[10][11]

Rash is a known side

effect.

Visual Disturbances
Not a prominent side

effect.

Common and

characteristic side

effect.[10]

Not a prominent side

effect.
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Drug-Drug

Interactions

Potent inhibitor of

CYP2C9 and

moderate inhibitor of

CYP3A4.

Potent inhibitor of

CYP2C19, CYP2C9,

and CYP3A4.

Potent inhibitor of

CYP3A4.

Section 3: Comparison with Amphotericin B
Amphotericin B, a polyene antifungal, is often used as a comparator due to its broad spectrum

of activity and well-established, though significant, toxicity profile.

Adverse Event
Echinocandins
(e.g., Micafungin)

Azoles (e.g.,
Fluconazole)

Amphotericin B

Nephrotoxicity Low potential Low potential

High potential (a

primary dose-limiting

toxicity)

Infusion-Related

Reactions

Generally well-

tolerated

Not applicable (oral

and IV formulations)

Common and can be

severe (fever, chills,

rigors)

Hepatotoxicity

Moderate potential,

generally mild to

moderate enzyme

elevations

Moderate to high

potential, can be

severe

Low potential

Electrolyte

Abnormalities (e.g.,

hypokalemia)

Infrequent Infrequent Common

Section 4: Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of safety assessment

studies. Below are overviews of key experimental protocols.

In Vitro Cytotoxicity Assays
These assays are initial screens to assess the potential for a compound to damage host cells.
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MTT Assay (Metabolic Activity):

Mammalian cells (e.g., HepG2, a human liver cell line) are seeded in 96-well plates and

allowed to adhere overnight.

The cells are then treated with serial dilutions of the antifungal agent for a specified period

(e.g., 24, 48, or 72 hours).

Following treatment, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-

diphenyltetrazolium bromide) is added to each well.

Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan

product.

The formazan is then solubilized, and the absorbance is measured using a microplate

reader. The intensity of the purple color is proportional to the number of viable cells.

Lactate Dehydrogenase (LDH) Assay (Membrane Integrity):

This assay is often performed on the supernatant of the cells from the MTT assay plates.

LDH is a cytosolic enzyme that is released into the cell culture medium upon damage to

the plasma membrane.

The amount of LDH in the supernatant is quantified by a colorimetric assay that measures

the conversion of a tetrazolium salt into a colored product.

The amount of color produced is proportional to the amount of LDH released and,

therefore, to the extent of cell lysis.

In Vivo Toxicology Studies
These studies in animal models are designed to evaluate the systemic toxicity of a drug

candidate.

Acute Toxicity Study:
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Animals (typically rodents) are administered a single high dose of the antifungal agent via

the intended clinical route (e.g., intravenous).

The animals are observed for a set period (e.g., 14 days) for signs of toxicity and mortality.

The LD50 (lethal dose for 50% of the animals) can be determined from these studies.

Repeat-Dose Toxicity Study:

Animals are administered the antifungal agent daily for a specified duration (e.g., 28 or 90

days).

Multiple dose groups are used, including a control group and at least three dose levels of

the test substance.

Throughout the study, animals are monitored for clinical signs of toxicity, and body weight

and food consumption are recorded.

At the end of the study, blood and urine samples are collected for hematology, clinical

chemistry, and urinalysis.

A full necropsy is performed, and organs are weighed and examined for gross and

microscopic pathological changes.

These studies help to identify target organs of toxicity and establish a No-Observed-

Adverse-Effect Level (NOAEL).

Section 5: Mandatory Visualizations
Signaling Pathway: Azole Antifungal Mechanism of
Action

Lanosterol

Lanosterol 14-alpha-demethylase
(CYP51)

Substrate

Ergosterol Fungal Cell Membrane IntegrityEssential ComponentConversion

Azole Antifungals
(e.g., Fluconazole)

Inhibition

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10789268?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Mechanism of action for azole antifungals.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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